molecular formula C18H21NO3 B12945646 tert-Butyl ((4-hydroxyphenyl)(phenyl)methyl)carbamate

tert-Butyl ((4-hydroxyphenyl)(phenyl)methyl)carbamate

Cat. No.: B12945646
M. Wt: 299.4 g/mol
InChI Key: BKAYORSMXCTAQM-UHFFFAOYSA-N
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Description

tert-Butyl ((4-hydroxyphenyl)(phenyl)methyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a central benzhydryl moiety (phenyl-(4-hydroxyphenyl)methyl), and a carbamate linkage. This structure combines aromatic and hydroxyphenyl groups, which are critical for modulating solubility, stability, and biological activity. The Boc group is widely used in organic synthesis to protect amines, while the hydroxyphenyl moiety may contribute to hydrogen bonding and metabolic interactions. Although direct references to this specific compound are absent in the provided evidence, its structural analogs (e.g., tert-butyl carbamates with substituted phenyl groups) are well-documented in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

tert-butyl N-[(4-hydroxyphenyl)-phenylmethyl]carbamate

InChI

InChI=1S/C18H21NO3/c1-18(2,3)22-17(21)19-16(13-7-5-4-6-8-13)14-9-11-15(20)12-10-14/h4-12,16,20H,1-3H3,(H,19,21)

InChI Key

BKAYORSMXCTAQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-hydroxyphenyl)(phenyl)methyl)carbamate typically involves the reaction of 4-aminophenol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methanol at room temperature for several hours. The product is then isolated by removing the solvent and purifying the residue .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-hydroxyphenyl)(phenyl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl ((4-hydroxyphenyl)(phenyl)methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-hydroxyphenyl)(phenyl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl ((4-hydroxyphenyl)(phenyl)methyl)carbamate with analogous tert-butyl carbamates, focusing on structural variations, synthesis, physicochemical properties, and applications.

Structural and Functional Group Variations
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights Yield Applications/Properties References
tert-Butyl (4-hydroxyphenyl)carbamate C₁₁H₁₅NO₃ 209.24 4-hydroxyphenyl, carbamate Reaction of 4-aminophenol with Boc anhydride 60–85% Intermediate in drug synthesis
tert-Butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 Chlorophenyl, phenethyl Alkylation of 4-chlorophenethylamine N/A Lab reagent; low toxicity
tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate C₁₅H₂₄N₂O₂ 264.36 Aminophenyl, branched alkyl Reductive amination of nitro precursors N/A Potential CNS-targeting prodrugs
tert-Butyl (S)-(4-(2,4-difluorophenyl)carbamate C₁₅H₁₉F₂N₃O₂S 343.40 Difluorophenyl, thiazine Nucleophilic substitution with fluorides 22–97% BACE1 inhibition (IC₅₀ = 10–100 nM)
tert-Butyl (4-hydroxybutan-2-yl)carbamate C₉H₁₉NO₃ 189.26 Hydroxybutyl Hydroxylation of Boc-protected butene N/A Solubility >10 mg/mL in DMSO

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Chloro and fluoro substituents (e.g., ) enhance lipophilicity and metabolic stability but may reduce aqueous solubility. Fluorinated analogs in exhibit potent enzyme inhibition (BACE1 IC₅₀ ≤ 100 nM) due to enhanced binding affinity .
  • Hydroxyl vs. Ether Groups : The hydroxyphenyl group in tert-butyl (4-hydroxyphenyl)carbamate improves hydrogen-bonding capacity compared to ether-linked analogs (e.g., tert-butyl (4-hydroxyethoxy)phenyl carbamate), which show higher solubility in polar solvents .
  • Branched vs. Linear Chains : Branched alkyl chains (e.g., 2-methylpropyl in ) increase steric hindrance, slowing metabolic degradation and improving pharmacokinetics.

Biological Activity

Tert-butyl ((4-hydroxyphenyl)(phenyl)methyl)carbamate, also known as M4, is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C15_{15}H19_{19}N1_{1}O3_{3}
  • Molecular Weight : Approximately 239.30 g/mol
  • Melting Point : 143-147 °C
  • Boiling Point : 288.7 °C

The biological activity of this compound primarily involves its interaction with enzymes and cellular pathways:

  • Enzyme Inhibition : The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of neurodegenerative diseases where enzyme dysregulation is common.
  • Covalent Modifications : The carbamate moiety can interact with nucleophilic residues in proteins, leading to covalent modifications that disrupt normal cellular processes.

Neuroprotective Effects

Recent studies have indicated that M4 possesses neuroprotective properties, particularly against amyloid beta (Aβ) toxicity, which is implicated in Alzheimer's disease:

  • In Vitro Studies : M4 has been shown to reduce the death of astrocyte cells induced by Aβ 1-42. It exhibits a protective effect by decreasing levels of tumor necrosis factor-alpha (TNF-α) and free radicals in cell cultures .
  • In Vivo Studies : In animal models, M4 demonstrated moderate protective effects against cognitive decline induced by scopolamine, although it showed less efficacy compared to standard treatments like galantamine .

Antioxidant Activity

M4 has also been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is a contributing factor in various diseases:

  • Radical Scavenging : The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative damage. This property could be beneficial in preventing cellular aging and neurodegeneration.

Study on Amyloidogenesis Inhibition

A significant study investigated the ability of M4 to inhibit amyloidogenesis:

  • Objective : To assess whether M4 could prevent Aβ aggregation and fibril formation.
  • Findings : M4 was effective in reducing Aβ aggregation in vitro; however, its bioavailability in the brain was a limiting factor for its efficacy in vivo .

Comparative Analysis with Other Compounds

In comparison with other known inhibitors:

CompoundMechanism of ActionEfficacy (In Vitro/In Vivo)
M4β-secretase & acetylcholinesterase inhibitorModerate/Low
GalantamineAcetylcholinesterase inhibitorHigh/Moderate
DonepezilAcetylcholinesterase inhibitorHigh/High

This table highlights that while M4 shows promise, it may not yet match the efficacy of established treatments for cognitive decline.

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